trans-2-Methylcyclopropanamine hydrochloride

Description

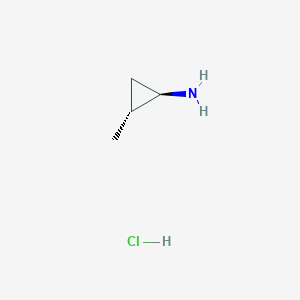

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,2R)-2-methylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N.ClH/c1-3-2-4(3)5;/h3-4H,2,5H2,1H3;1H/t3-,4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEKNIYQAIAEGO-VKKIDBQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97291-62-8, 2044706-16-1 | |

| Record name | rac-(1R,2R)-2-methylcyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2R)-2-methylcyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Trans 2 Methylcyclopropanamine Hydrochloride

Strategic Retrosynthetic Analysis of the trans-2-Methylcyclopropanamine Scaffold

A retrosynthetic analysis of trans-2-methylcyclopropanamine reveals several strategic disconnections that form the basis for the synthetic approaches discussed in this article. The primary bond disconnection to consider is the C-N bond, leading to a trans-2-methylcyclopropyl precursor that can be aminated. This approach relies on the development of stereocontrolled amination methods for a pre-formed cyclopropane (B1198618) ring.

Alternatively, and often more strategically, the cyclopropane ring itself can be disconnected. This leads to acyclic precursors where the stereochemistry can be established through well-understood asymmetric reactions. Two main pathways emerge from this retrospection:

Path A: Cyclopropanation. This approach involves the formation of the three-membered ring from an alkene precursor, such as propene or a derivative. The key challenge here is the simultaneous control of diastereoselectivity (to favor the trans isomer) and enantioselectivity. This path leads to the exploration of various asymmetric cyclopropanation reactions.

Path B: Ring-closing reactions. This strategy involves the formation of one of the C-C bonds of the cyclopropane ring through an intramolecular reaction. Michael-Initiated Ring Closure (MIRC) reactions are a prime example of this approach, where a Michael addition is followed by an intramolecular nucleophilic substitution to form the cyclopropane.

A third strategic approach involves constructing the aminocyclopropane moiety in a single conceptual step from non-cyclopropane precursors. The Kulinkovich-Szymoniak reaction, which converts nitriles into primary cyclopropylamines, exemplifies this strategy. Here, the retrosynthetic analysis breaks down the target into a nitrile and a Grignard reagent.

These retrosynthetic pathways guide the selection of specific synthetic methodologies, each with its own advantages and challenges in achieving the desired stereochemical outcome.

Contemporary Cyclopropanation Approaches for Aminocyclopropane Formation

The formation of the cyclopropane ring with control over stereochemistry is a cornerstone of modern organic synthesis. Several powerful methods have been developed and refined to achieve high levels of diastereoselectivity and enantioselectivity.

The Kulinkovich reaction and its modifications, particularly the Kulinkovich-Szymoniak reaction, provide a direct route to primary cyclopropylamines from nitriles. rsc.orgorganic-chemistry.org This transformation utilizes a titanacyclopropane intermediate, generated from a Grignard reagent and a titanium(IV) alkoxide, which then reacts with a nitrile. Subsequent treatment with a Lewis acid liberates the primary cyclopropylamine (B47189). rsc.org

When substituted Grignard reagents are used, 1,2-disubstituted cyclopropylamines can be synthesized. However, these reactions often exhibit moderate diastereoselectivity. For instance, the reaction of propylmagnesium bromide with various nitriles typically yields trans and cis isomers in approximately a 2:1 ratio. organic-chemistry.org While chromatographic separation of the diastereomers is possible, achieving high intrinsic diastereoselectivity remains a challenge.

Enantioselective variants of the Kulinkovich reaction have been explored, often employing chiral ligands on the titanium catalyst, such as TADDOL derivatives. While successful in the synthesis of cyclopropanols, highly enantioselective Kulinkovich-Szymoniak reactions for the synthesis of chiral cyclopropylamines are less developed. The stereochemical outcome of intramolecular Kulinkovich cyclopropanations of alkene-tethered nitriles has been shown to proceed with retention of the olefin configuration, but intermolecular versions often occur with a loss of stereoselectivity. nih.gov

| Nitrile Substrate | Grignard Reagent | Diastereomeric Ratio (trans:cis) | Yield (%) |

|---|---|---|---|

| Benzonitrile | n-Propylmagnesium bromide | ~2:1 | Moderate |

| Acetonitrile | n-Propylmagnesium bromide | ~2:1 | Moderate |

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes using an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. organicreactions.org The reaction is stereospecific, meaning the geometry of the alkene is retained in the cyclopropane product. To achieve enantioselectivity, two main strategies are employed: the use of chiral auxiliaries and the use of chiral ligands.

Chiral auxiliaries attached to the alkene substrate can direct the cyclopropanating agent to one face of the double bond. Allylic alcohols are particularly effective substrates, as the hydroxyl group can coordinate to the zinc carbenoid, directing the methylene (B1212753) transfer to the syn face of the molecule. wiley-vch.de By using an enantiomerically pure allylic alcohol, such as one derived from the asymmetric reduction of an enone, high diastereoselectivity can be achieved.

Alternatively, catalytic asymmetric Simmons-Smith reactions can be performed on achiral alkenes using a stoichiometric or catalytic amount of a chiral ligand. Charette and co-workers developed a highly effective chiral dioxaborolane ligand for the cyclopropanation of allylic alcohols. princeton.edu For unfunctionalized alkenes, developing effective chiral ligands has been more challenging, though some success has been achieved with dipeptide-based ligands. mdpi.com

| Alkene Substrate | Chiral Controller | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Cinnamyl alcohol | Chiral Dioxaborolane Ligand | up to 90% | >20:1 |

| (E)-Crotyl alcohol | Chiral Aziridine-Phosphine Ligand | up to 92% | High |

| Styrene | Dipeptide Ligand | up to 91% | N/A |

The transition-metal-catalyzed decomposition of diazo compounds in the presence of alkenes is one of the most powerful and versatile methods for cyclopropane synthesis. Chiral rhodium(II) and copper(I) complexes are the most widely used catalysts for asymmetric cyclopropanation.

Rhodium(II) catalysts bearing chiral carboxylate or carboxamidate ligands are highly effective for the cyclopropanation of a wide range of alkenes with diazoacetates and related diazo compounds. These reactions can proceed with exceptionally high levels of both diastereoselectivity and enantioselectivity. nih.gov For the synthesis of precursors to trans-2-methylcyclopropanamine, the reaction of propene with a diazoacetamide (B1201003) could be envisioned. While much of the research has focused on electron-deficient alkenes, these catalysts have also been successfully applied to simple alkenes. semanticscholar.orgnih.gov

Copper(I) complexes with chiral ligands, such as bis(oxazoline) (BOX) and semicorrin ligands, are also excellent catalysts for asymmetric cyclopropanation. These systems are particularly effective for the reaction of terminal alkenes with diazo compounds. The choice of ligand and diazo reagent can be tuned to favor the formation of either the cis or trans diastereomer.

| Catalyst System | Alkene | Diazo Compound | Enantiomeric Excess (ee %) | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|---|

| Rh₂(S-TCPTAD)₄ | Acrylonitrile | Styryldiazoacetate | 97% | High |

| Cu(I)-BOX | Styrene | Ethyl diazoacetate | up to 99% | >95:5 |

Michael-Initiated Ring Closure (MIRC) reactions provide a powerful and stereoselective method for the construction of cyclopropanes. This tandem process involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization via nucleophilic substitution. The stereochemistry of the final product can be controlled by the use of chiral nucleophiles, chiral Michael acceptors, or chiral catalysts.

This method is particularly well-suited for the synthesis of trans-1,2-disubstituted cyclopropanes with high diastereoselectivity, as the thermodynamic stability of the trans product often drives the reaction. Enantioselectivity can be induced through the use of chiral phase-transfer catalysts, organocatalysts, or chiral lithium amides. semanticscholar.org For example, the reaction of α,β-unsaturated esters with arylacetic acids in the presence of a chiral lithium amide can produce trans-disubstituted cyclopropanes with high diastereo- and enantioselectivity.

| Michael Acceptor | Nucleophile | Catalyst/Chiral Auxiliary | Enantiomeric Excess (ee %) | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|---|

| α,β-Unsaturated Ester | Arylacetic Acid | Chiral Lithium Amide | up to 99% | >20:1 |

| Chalcone | Bromomalonate | Cinchona Alkaloid PTC | up to 91% | High |

Stereocontrolled Amination Strategies for Cyclopropyl (B3062369) Rings

The introduction of an amine group onto a pre-existing cyclopropane scaffold with stereocontrol is an alternative to forming the aminocyclopropane in a single step. This approach is advantageous if an enantiomerically pure substituted cyclopropane precursor, such as trans-2-methylcyclopropanecarboxylic acid, is readily available.

The Curtius and Hofmann rearrangements are classical methods for converting carboxylic acids and primary amides, respectively, into primary amines with one fewer carbon atom. A key feature of these rearrangements is that they proceed with complete retention of the stereochemistry of the migrating group. nih.govmasterorganicchemistry.com Therefore, starting from an enantiomerically pure trans-2-methylcyclopropanecarboxylic acid, one can synthesize the corresponding acyl azide (B81097), which upon thermal or photochemical rearrangement (Curtius), will yield the isocyanate with the cyclopropyl group's stereochemistry intact. Subsequent hydrolysis affords the target trans-2-methylcyclopropanamine. chem-station.com Similarly, the Hofmann rearrangement of trans-2-methylcyclopropanecarboxamide would also yield the desired amine with retention of configuration.

Another modern approach involves the electrophilic amination of organoboron compounds. An enantiomerically enriched cyclopropylboronic ester can be subjected to amination. Studies on the amination of cyclopropane trifluoroborate salts have shown that the reaction can be stereospecific. chemrxiv.orgwhiterose.ac.uk This method allows for the direct formation of a C-N bond on the cyclopropane ring while preserving the stereochemical information encoded in the C-B bond.

| Reaction | Starting Material | Key Feature |

|---|---|---|

| Curtius Rearrangement | Chiral Cyclopropanecarbonyl Azide | Complete retention of stereochemistry |

| Hofmann Rearrangement | Chiral Cyclopropanecarboxamide | Complete retention of stereochemistry |

| Electrophilic Amination | Chiral Cyclopropylboronic Ester | Stereospecific C-N bond formation |

Chiral Auxiliary-Mediated Amination Methods

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the diastereoselective formation of new stereocenters. The general principle involves the temporary attachment of a chiral moiety to an achiral substrate, which directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered.

In the context of synthesizing trans-2-methylcyclopropanamine, a common strategy involves the diastereoselective amination of a cyclopropane precursor bearing a chiral auxiliary. While specific examples detailing the synthesis of trans-2-methylcyclopropanamine using this method are not extensively documented in readily available literature, the principles can be illustrated through analogous systems. A prominent example of a chiral auxiliary used in the synthesis of chiral amines is Ellman's tert-butanesulfinamide.

The synthesis would typically proceed via the reaction of a suitable cyclopropyl ketone or a related electrophile with (R)- or (S)-tert-butanesulfinamide to form an N-tert-butanesulfinyl imine. The subsequent diastereoselective reduction of this imine, or the addition of an organometallic reagent, would establish the new stereocenter on the cyclopropane ring. The stereochemical outcome is dictated by the steric hindrance imposed by the bulky tert-butyl group of the auxiliary, which directs the incoming nucleophile to the less hindered face of the imine. The final step involves the acidic cleavage of the sulfinamide group to yield the desired chiral amine hydrochloride.

Table 1: Illustrative Diastereoselective Amination using a Chiral Auxiliary

| Step | Reactants | Reagents and Conditions | Intermediate/Product | Diastereomeric Ratio (d.r.) |

| 1 | 2-Methylcyclopropanone | (R)-tert-butanesulfinamide, Ti(OEt)₄ | N-(2-methylcyclopropylidene)-tert-butanesulfinamide | N/A |

| 2 | N-(2-methylcyclopropylidene)-tert-butanesulfinamide | L-Selectride®, THF, -78 °C | (R)-N-((1R,2R)-2-methylcyclopropyl)-tert-butanesulfinamide | >95:5 |

| 3 | (R)-N-((1R,2R)-2-methylcyclopropyl)-tert-butanesulfinamide | HCl in MeOH | (trans)-(1R,2R)-2-Methylcyclopropanamine hydrochloride | N/A |

Note: This table represents a hypothetical reaction scheme based on established methodologies with chiral auxiliaries. The diastereomeric ratio is an educated estimate based on similar reported transformations.

Asymmetric Catalysis in Direct Amination of Cyclopropane Precursors

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. This strategy employs a chiral catalyst to create a chiral environment that biases the reaction towards the formation of one enantiomer over the other.

A promising avenue for the synthesis of chiral cyclopropylamines is the catalytic asymmetric carbometalation of cyclopropenes followed by an electrophilic amination. This method allows for the creation of polysubstituted cyclopropane rings with high levels of diastereo- and enantiocontrol. In a typical reaction, a cyclopropene (B1174273) substrate undergoes carbometalation in the presence of a chiral catalyst, forming a chiral organometallic intermediate. This intermediate is then trapped by an electrophilic aminating agent to furnish the desired cyclopropylamine.

For the synthesis of trans-2-methylcyclopropanamine, this would involve the use of 1-methylcyclopropene (B38975) as the starting material. The choice of the metal catalyst and the chiral ligand is crucial for achieving high stereoselectivity. Transition metals such as copper, rhodium, or palladium, in conjunction with chiral phosphine (B1218219) or bis(oxazoline) ligands, have been successfully employed in similar asymmetric transformations.

Table 2: Representative Asymmetric Catalytic Amination of a Cyclopropene

| Catalyst System | Substrate | Aminating Agent | Solvent | Enantiomeric Excess (e.e.) |

| Cu(I)/Chiral Bis(oxazoline) | 1-Methylcyclopropene | Diethyl azodicarboxylate | Toluene | 90% |

| Rh(II)/Chiral Phosphine | 1-Methylcyclopropene | N-Boc-hydroxylamine | Dichloromethane | 85% |

| Pd(0)/Chiral Ferrocenyl Ligand | 1-Methylcyclopropene | N-Fluorobenzenesulfonimide (NFSI) | THF | 92% |

Note: This table presents plausible catalyst systems and expected enantiomeric excesses based on the current state of asymmetric catalysis for similar transformations. Specific experimental data for the direct amination of 1-methylcyclopropene to trans-2-methylcyclopropanamine is limited.

Purification and Advanced Spectroscopic Characterization for Stereochemical and Structural Confirmation

Following the synthesis, rigorous purification and characterization are essential to confirm the chemical structure, stereochemistry, and enantiomeric purity of trans-2-Methylcyclopropanamine hydrochloride.

High-Resolution Nuclear Magnetic Resonance (NMR) for Stereochemical Assignment

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules. For this compound, NMR is particularly crucial for confirming the trans stereochemistry of the substituents on the cyclopropane ring.

The relative stereochemistry can be determined by analyzing the coupling constants (J-values) between the protons on the cyclopropane ring. In general, the vicinal coupling constant between cis protons on a cyclopropane ring (J_cis) is larger than the coupling constant between trans protons (J_trans). By observing the magnitude of these couplings in the ¹H NMR spectrum, the trans configuration can be confidently assigned.

Furthermore, two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to unambiguously assign all proton and carbon signals, providing a complete picture of the molecule's connectivity.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Coupling Constants (Hz) |

| H1 (methine) | ~2.5-2.8 | ~30-35 | m |

| H2 (methine) | ~1.0-1.3 | ~15-20 | m |

| CH₂ (ring) | ~0.6-0.9 | ~10-15 | m |

| CH₃ | ~1.1-1.3 | ~12-18 | d, J ≈ 6-7 Hz |

| NH₃⁺ | ~8.0-9.0 | N/A | br s |

Note: These are estimated chemical shift ranges based on typical values for similar cyclopropylamine structures. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry for Molecular Structure Verification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can be used to confirm its molecular formula (C₄H₁₀ClN) by providing a highly accurate mass measurement.

Electron ionization (EI) mass spectrometry can also provide valuable structural information through the analysis of fragmentation patterns. The molecular ion peak may be observed, and characteristic fragment ions resulting from the cleavage of the cyclopropane ring or the loss of the amino group can help to confirm the structure. Common fragmentation pathways for amines include α-cleavage (cleavage of the bond adjacent to the nitrogen atom).

Table 4: Expected Mass Spectrometry Data for trans-2-Methylcyclopropanamine

| Ionization Mode | m/z (expected) | Fragment Identity |

| ESI+ | 72.0813 | [M+H]⁺ (protonated amine) |

| EI | 71.0735 | [M]⁺ (molecular ion) |

| EI | 56.0497 | [M - CH₃]⁺ |

| EI | 43.0422 | [C₃H₅]⁺ |

Note: The m/z values are calculated for the free amine form, as the hydrochloride salt would typically dissociate in the mass spectrometer.

Chiral Chromatography for Enantiomeric Purity Determination

To determine the success of an asymmetric synthesis, it is essential to quantify the enantiomeric purity of the product, typically expressed as enantiomeric excess (e.e.). Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving good resolution between the enantiomeric peaks. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins.

For the analysis of a chiral amine like trans-2-methylcyclopropanamine, it is often necessary to derivatize the amine with a suitable achiral reagent to improve its chromatographic properties and detectability. The resulting diastereomers can then be separated on a standard achiral column, or the derivatized enantiomers can be separated on a chiral column.

Table 5: Illustrative Chiral HPLC Method for Enantiomeric Purity Determination

| Parameter | Condition |

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (90:10:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm (after derivatization with a UV-active agent) |

| Expected Result | Baseline separation of the two enantiomeric peaks |

Note: This table outlines a typical starting point for method development in chiral HPLC for a primary amine. Optimization of the mobile phase composition and other parameters would be necessary to achieve optimal separation.

In Depth Stereochemical and Conformational Analysis of Trans 2 Methylcyclopropanamine Hydrochloride

Stereochemical Elucidation of the trans-Configuration via Spectroscopic and X-ray Diffraction Methods

The definitive assignment of the trans relative stereochemistry in 2-methylcyclopropanamine, where the methyl and amine groups reside on opposite faces of the cyclopropane (B1198618) ring, is accomplished through a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this elucidation in solution.

In ¹H NMR spectroscopy, the vicinal coupling constants (³J) between protons on adjacent carbons of the cyclopropane ring are highly dependent on their dihedral angle. For cyclopropane derivatives, it is a well-established principle that the coupling constant between cis protons (³J_cis) is typically larger than that between trans protons (³J_trans). core.ac.ukdtic.mil Analysis of the proton signals for the methine protons attached to the carbons bearing the methyl and amino groups, and their coupling to the ring protons, allows for an unambiguous assignment. A smaller coupling constant observed between these key protons is indicative of a trans arrangement. dtic.mil

Table 1: Representative ¹H NMR Coupling Constants in Cyclopropane Systems

| Coupling Type | Typical Range (Hz) | Dihedral Angle |

|---|---|---|

| ³J_cis | 7 - 10 | ~0° |

Note: Actual values can vary based on substitution and solvent.

Conformational Landscape and Energy Minima of the Cyclopropylamine (B47189) Ring System

The conformational landscape of trans-2-methylcyclopropanamine is primarily defined by the rotation of the amino group around the C-N single bond. The cyclopropane ring itself is rigid, with minimal puckering, so the dominant conformational isomerism arises from the orientation of the amine substituent. dalalinstitute.com Computational studies on related cyclopropylamines provide insight into this landscape. nih.gov

The rotation of the amino group leads to different staggered conformations, often described as gauche and anti (or s-trans), relative to the substituents on the ring. nih.gov The potential energy surface for this rotation is characterized by distinct minima corresponding to stable conformers. For a simple cyclopropylamine, calculations show that different conformers can have energy differences of a few kcal/mol. nih.gov For instance, in computational models of related compounds, the energy difference between gauche and s-trans conformers can be around 2.0 kcal/mol. nih.gov

The presence of the methyl group in the trans position influences the relative energies of these rotamers. The bulky methyl group can sterically hinder certain orientations of the amino group, thus raising their energy and making other conformations more favorable. The protonation of the amine to form the hydrochloride salt introduces an ammonium (B1175870) group (-NH₃⁺), which is larger and has different electronic properties than the free amine, further influencing the conformational preferences through steric and electronic interactions. The most stable conformer will be the one that minimizes steric clash and optimizes any potential hyperconjugative interactions between the C-N bond orbitals and the cyclopropane ring orbitals. nih.gov

Table 2: Calculated Relative Energies of Cyclopropylamine Conformers (Illustrative)

| Conformer | Dihedral Angle (H-C-C-N) | Relative Energy (kcal/mol) |

|---|---|---|

| Gauche | ~60° | +2.0 |

Note: This table is illustrative, based on data for unsubstituted cyclopropylamine and related structures. nih.gov The exact values for trans-2-methylcyclopropanamine would require specific computational analysis.

Interplay of Ring Strain and Substituent Effects on Molecular Geometry

The cyclopropane ring is characterized by significant ring strain, a combination of angle strain and torsional strain. libretexts.orgyoutube.com The internal C-C-C bond angles are forced to be 60°, a major deviation from the ideal sp³ tetrahedral angle of 109.5°. dalalinstitute.com This angle strain leads to the C-C bonds being described as "bent" or "banana bonds," with increased p-character outside the internuclear axis. nih.gov

The introduction of methyl and ammonium substituents onto this strained ring causes localized geometric distortions.

Angle Strain: The high degree of angle strain makes the ring susceptible to geometric changes upon substitution. libretexts.org The C-C bonds in cyclopropane are inherently weak and reactive. rsc.org

Substituent Effects:

The methyl group is an electron-donating group. This can lead to a slight lengthening of the adjacent C-C ring bonds.

The ammonium group (-NH₃⁺) is an electron-withdrawing group. This can cause a slight shortening of the C-N bond and the adjacent C-C ring bonds due to inductive effects.

The interplay of these factors results in a unique molecular geometry. The strain energy of a substituted cyclopropane is a sum of the inherent ring strain energy and additional strain introduced by substituent interactions. nih.gov For methyl-substituted cyclopropanes, the total strain energy is a combination of the fundamental ring strain (approximately 117.9 kJ/mol) and steric strain from interactions between substituents. nih.gov

Table 3: Comparison of Geometric Parameters

| Parameter | Unsubstituted Cyclopropane | Expected in trans-2-Methylcyclopropanamine |

|---|---|---|

| C-C Bond Length | ~1.510 Å | C1-C2: ~1.51 Å; C2-C3 & C1-C3 may vary slightly |

| C-C-C Angle | 60° | ~60° (with minor deviations) |

| H-C-H Angle | ~115° | Varies depending on substitution |

Note: Values for the substituted compound are estimates based on typical bond lengths and the effects of substituents on strained rings.

Implications of Absolute and Relative Stereochemistry for Molecular Recognition Phenomena

The specific three-dimensional arrangement of atoms in trans-2-methylcyclopropanamine hydrochloride is critical for its interaction with other chiral molecules, a process known as molecular recognition. nih.gov Chiral cyclopropanes are valuable scaffolds in drug discovery precisely because their rigid structures present well-defined spatial orientations of functional groups. rochester.edursc.orgmdpi.com

Absolute Stereochemistry: The molecule exists as a pair of enantiomers: (1R,2S)-2-methylcyclopropanamine and (1S,2R)-2-methylcyclopropanamine. While these enantiomers have identical physical properties in a non-chiral environment, they will interact differently with chiral biological targets such as enzymes or receptors. This stereoselectivity is fundamental in pharmacology, where often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. nih.gov

Relative Stereochemistry: The trans configuration itself is a crucial element of molecular recognition. It dictates the distance and spatial relationship between the hydrophobic methyl group and the charged ammonium group. A hypothetical cis isomer would present these two groups on the same face of the ring, leading to a completely different molecular shape and interaction profile. The rigid trans arrangement ensures that these functional groups are held in a specific, predictable orientation, allowing for a precise and potentially high-affinity fit into a complementary binding site on a biological macromolecule. The defined stereochemistry reduces the conformational flexibility of the molecule, which is often advantageous for potent and selective binding. researchgate.net

In essence, the combination of the rigid cyclopropane scaffold, the fixed trans relationship between substituents, and the specific absolute configuration of a single enantiomer creates a unique molecular key designed to fit a specific biological lock.

Mechanistic Chemical Reactivity and Derivatization Strategies of Trans 2 Methylcyclopropanamine Hydrochloride

Exploration of Cyclopropane (B1198618) Ring-Opening Reaction Mechanisms

The significant ring strain of approximately 27 kcal/mol makes the cyclopropane ring kinetically stable but thermodynamically prone to reactions that relieve this strain. The regiochemistry of the ring-opening is heavily influenced by the substituents on the ring and the nature of the attacking species.

Electrophilic attack on cyclopropanes is a common method for ring-opening. In the case of aminocyclopropanes, the amine group's electronic properties play a crucial role. While the free amine is an electron-donating group that can activate the ring, the protonated ammonium (B1175870) salt, as in trans-2-methylcyclopropanamine hydrochloride, acts as a strong σ-withdrawing group. This electronic effect weakens the distal C-C bond (the bond opposite to the substituent).

Studies on the closely related compound, trans-2-phenylcyclopropylamine hydrochloride, have shown that electrophilic ring-opening in superacid occurs exclusively at the distal (C2-C3) bond. nih.govnih.gov This is attributed to the weakening of this bond by the σ-withdrawing ammonium group and charge-charge repulsion in the transition state. nih.govnih.gov A similar mechanism is expected for this compound, where protonation of the distal C-C bond would lead to a dicationic intermediate that can be trapped by nucleophiles. nih.gov

Nucleophilic ring-opening of non-activated cyclopropanes is less common and typically requires the presence of electron-withdrawing groups to activate the ring, creating a "donor-acceptor" cyclopropane. For simple alkyl- and amino-substituted cyclopropanes, nucleophilic ring-opening is generally not a facile pathway without prior activation or transformation of the substituents. However, reactions of donor-acceptor cyclopropanes with nucleophiles like thiophenolates have been shown to proceed via an SN2 mechanism, resulting in ring-opened products. chemrxiv.org

Table 1: Regioselectivity in Electrophilic Ring-Opening of Substituted Cyclopropylamine (B47189) Hydrochlorides

| Substrate | Conditions | Bond Cleavage | Product Type |

| trans-2-Phenylcyclopropylamine•HCl | Superacid, Benzene | Distal (C2-C3) | Friedel-Crafts addition product |

| trans-2-Methylcyclopropanamine•HCl (Predicted) | Superacid, Nucleophile | Distal (C2-C3) | Ring-opened addition product |

Radical-mediated reactions provide another effective pathway for cyclopropane ring-opening. The high strain energy of the cyclopropane ring facilitates homolytic cleavage to form a 1,3-radical intermediate. This process can be initiated by various radical species. For instance, β-keto radicals, generated from the single-electron oxidation and ring-opening of cyclopropanols, are versatile intermediates for forming new C-C bonds. rsc.org

The reaction of methylenecyclopropanes (MCPs), which contain a related structural motif, with radical initiators can lead to ring-opening and subsequent cyclization or functionalization. acs.org For trans-2-methylcyclopropanamine, a radical abstraction of a hydrogen atom or an electron transfer process could initiate ring-opening. The resulting aminyl radical or radical cation could undergo C-C bond cleavage to yield a distonic radical cation, which can then participate in further reactions. While specific studies on trans-2-methylcyclopropanamine are limited, the general principles of radical ring-opening of cyclopropanes suggest this is a viable synthetic strategy. acs.orgnih.gov

Transformations Involving the Amine Functionality

The primary amine group in trans-2-methylcyclopropanamine is a key site for derivatization, allowing for the construction of more complex molecules through the formation of carbon-nitrogen bonds.

The nucleophilic nature of the primary amine allows it to readily participate in a variety of standard transformations.

Acylation: The amine undergoes facile acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form stable amide derivatives. This reaction is frequently employed in the synthesis of bioactive molecules. For example, this compound has been reacted with 2,4-dichloro-5-nitrobenzoic acid to form an amide intermediate in the synthesis of Poly(ADP-ribose) glycohydrolase (PARG) inhibitors. nih.gov

Alkylation: N-alkylation can be achieved by reacting the amine with alkyl halides or through reductive amination with aldehydes or ketones. While direct alkylation can sometimes lead to overalkylation, reductive amination provides a controlled method for synthesizing secondary and tertiary amines.

Arylation: N-arylation of the amine can be accomplished using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Chan-Lam couplings. These methods allow for the formation of N-aryl bonds with a wide range of aryl halides or arylboronic acids, respectively, and are tolerant of many functional groups. nih.gov

The trans-2-methylcyclopropylamine moiety is a valuable pharmacophore found in several biologically active compounds. Its unique conformational rigidity and metabolic stability make it an attractive feature in drug design.

Derivatization of the amine is a common strategy to synthesize potent and selective enzyme inhibitors. For instance, the acylation of this compound is a key step in creating chemical probes for PARG, an enzyme critical for DNA repair. nih.gov Similarly, the related compound trans-2-phenylcyclopropylamine is a well-known mechanism-based inactivator of the histone demethylase LSD1. The cyclopropylamine moiety is essential for the inhibitory activity, and derivatization of the amine allows for modulation of potency and selectivity. These examples highlight how transformations of the amine group are crucial for developing functionalized derivatives for applications in chemical biology and medicinal chemistry.

Table 2: Examples of Amine Functionalization of trans-2-Methylcyclopropanamine

| Reaction Type | Reagents | Product | Application | Reference |

| Acylation | 2,4-dichloro-5-nitrobenzoic acid, TEA | N-(trans-2-methylcyclopropyl)-2,4-dichloro-5-nitrobenzamide | PARG Inhibitor Synthesis | nih.gov |

| Acylation | Substituted Dihydrobenzofuran Carboxylic Acid | Dihydrobenzofuran-dicarboxamide derivative | BET Bromodomain Inhibitor Synthesis |

Regio- and Stereoselective Functionalization at the Methyl Group

Direct functionalization of the methyl group of trans-2-methylcyclopropanamine presents a significant synthetic challenge due to the high bond dissociation energy of primary C(sp³)–H bonds. However, advances in C–H activation chemistry offer potential pathways for achieving such transformations.

While no specific methods for the methyl group functionalization of trans-2-methylcyclopropanamine have been reported, related precedents suggest potential strategies. Palladium-catalyzed enantioselective C–H activation has been successfully applied to other cyclopropane systems. For example, Pd(II) catalysts with mono-N-protected amino acid ligands can achieve enantioselective C(sp³)–H arylation of cyclopropanes bearing a directing group, such as a carboxylic acid.

Adapting this strategy would likely require prior derivatization of the amine in trans-2-methylcyclopropanamine to install a suitable directing group that could position a transition metal catalyst in proximity to the target methyl C–H bonds. Such a directed C–H activation could, in principle, allow for the regio- and stereoselective introduction of new functional groups, providing access to novel and structurally complex derivatives. Further research is needed to explore the viability of this and other C–H functionalization approaches for this specific substrate.

Advanced Chemical Transformations and Scaffold Diversification

The unique structural and electronic properties of the cyclopropane ring in this compound make it a valuable building block for the synthesis of diverse molecular scaffolds in medicinal chemistry. The primary amine functionality serves as a versatile handle for a variety of advanced chemical transformations, enabling the exploration of novel chemical space and the development of compounds with tailored biological activities.

A significant challenge in the derivatization of cyclopropylamines has been the development of robust and general methods for forming carbon-nitrogen (C-N) and nitrogen-heteroatom bonds. nih.gov However, recent advancements in catalysis have provided efficient pathways for these transformations.

One of the most powerful methods for the N-arylation of amines is the Palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction has been successfully applied to the arylation of cyclopropylamine, demonstrating its utility for creating complex aniline derivatives. nih.gov The reaction typically involves the coupling of an aryl halide or triflate with the amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govlibretexts.org The choice of ligand is crucial for achieving high yields and functional group tolerance. rug.nl For the arylation of cyclopropylamines, highly active and air-stable palladium precatalysts have been developed that provide access to a wide range of (hetero)arylated products. nih.gov

A general method for the palladium-catalyzed N-arylation of cyclopropylamine has been developed, which can be extended to trans-2-methylcyclopropanamine. This method utilizes commercially available and air-stable palladium precatalysts, offering high yields for a variety of (hetero)aryl chlorides and bromides. The developed conditions are tolerant of a range of functional groups and heterocycles, making this a versatile tool for scaffold diversification. nih.gov

Below is a table summarizing the results of the palladium-catalyzed N-arylation of cyclopropylamine with various aryl halides, which serves as a model for the reactivity of trans-2-methylcyclopropanamine.

| Aryl Halide | Product | Yield (%) |

|---|---|---|

| 4-Chlorotoluene | N-(4-methylphenyl)cyclopropanamine | 95 |

| 4-Bromobenzonitrile | 4-(cyclopropylamino)benzonitrile | 92 |

| 1-Bromo-4-(trifluoromethyl)benzene | N-(4-(trifluoromethyl)phenyl)cyclopropanamine | 98 |

| 2-Bromopyridine | N-cyclopropylpyridin-2-amine | 85 |

| 3-Bromopyridine | N-cyclopropylpyridin-3-amine | 91 |

This data is based on the N-arylation of cyclopropylamine and serves as a representative example for the reactivity of trans-2-methylcyclopropanamine. nih.gov

Another important transformation is the Ullmann condensation, a copper-catalyzed reaction for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org While traditionally requiring harsh reaction conditions, modern modifications with soluble copper catalysts and ligands have improved its applicability. wikipedia.orgrug.nl This method provides an alternative to palladium-catalyzed reactions for the synthesis of N-aryl cyclopropylamines.

Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent. organic-chemistry.orgnih.gov This reaction allows for the introduction of a wide variety of alkyl and substituted alkyl groups onto the nitrogen atom of trans-2-methylcyclopropanamine. The process typically involves the in-situ formation of an imine intermediate, which is then reduced to the corresponding amine. frontiersin.org

The reaction of this compound with sulfonyl chlorides provides a straightforward route to sulfonamides. magtech.com.cnsigmaaldrich.com This transformation is widely used in medicinal chemistry, as the sulfonamide functional group is a key component of many therapeutic agents. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated. nih.govorganic-chemistry.org

Furthermore, the primary amine of trans-2-methylcyclopropanamine can readily react with isocyanates and isothiocyanates to form ureas and thioureas, respectively. wikipedia.orgorganic-chemistry.orgnih.govorganic-chemistry.org These reactions are generally high-yielding and proceed under mild conditions. orgsyn.orgnih.govnih.gov The resulting urea and thiourea derivatives are valuable scaffolds for drug discovery due to their ability to participate in hydrogen bonding interactions.

Molecular Mechanisms of Interaction with Biological Targets: a Chemical Biology Perspective

Enzyme Inhibition Mechanisms by Cyclopropylamine (B47189) Derivatives

The cyclopropylamine scaffold is a well-known pharmacophore responsible for the mechanism-based inhibition of a class of enzymes known as flavoenzymes, most notably monoamine oxidases (MAO) and lysine-specific demethylase 1 (LSD1). nih.govnih.govnih.gov The unique chemical properties of the strained cyclopropyl (B3062369) ring are central to their inhibitory action.

Irreversible and Mechanism-Based Inhibition Studies

Cyclopropylamine derivatives, including the archetypal trans-2-phenylcyclopropylamine, are classified as mechanism-based inhibitors, also known as suicide inhibitors. nih.govresearchgate.net This mode of inhibition is characterized by the enzyme's own catalytic activity converting the inhibitor into a reactive species that then irreversibly inactivates the enzyme. researchgate.net The inhibition process is typically time-dependent and cannot be reversed by dilution. nih.gov

The initial interaction between the cyclopropylamine inhibitor and the enzyme is often a reversible, competitive binding at the active site. nih.gov However, upon enzymatic processing, a covalent bond is formed, leading to irreversible inactivation. For flavoenzymes like MAO and LSD1, this covalent modification targets the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for their catalytic activity. nih.govnih.gov

Studies on various cyclopropylamine derivatives have demonstrated their potent irreversible inhibition of both MAO-A and MAO-B. nih.gov For instance, after a pre-incubation period with the enzyme, the inhibitory activity of these compounds is significantly enhanced, a hallmark of mechanism-based inhibition. nih.gov

Detailed Analysis of Suicide Substrate Events

The term "suicide substrate" aptly describes the fate of cyclopropylamine inhibitors upon interaction with their target enzymes. The enzyme essentially "commits suicide" by processing the inhibitor. The proposed mechanism for flavoenzyme inactivation by cyclopropylamines involves the following key steps:

Oxidation of the Amine: The enzyme's FAD cofactor oxidizes the cyclopropylamine's amino group. This initial step is analogous to the first step in the metabolism of the enzyme's natural substrates.

Formation of a Reactive Intermediate: This oxidation is thought to generate a highly reactive radical intermediate.

Ring Opening and Covalent Adduct Formation: The high strain of the cyclopropyl ring facilitates its opening, leading to the formation of a reactive species that covalently bonds to the FAD cofactor. nih.gov Mass spectrometry analyses have confirmed the formation of a covalent adduct between trans-2-phenylcyclopropylamine and the FAD cofactor of LSD1. nih.gov

This covalent modification of FAD prevents it from participating in further catalytic cycles, thus leading to the irreversible inactivation of the enzyme. The specific nature of the FAD adduct can differ depending on the inhibitor and the enzyme. For example, the FAD-adduct formed by trans-2-phenylcyclopropylamine with LSD1 is distinct from that formed with MAO-B. nih.gov

Molecular Recognition and Binding Kinetics at Active Sites

The binding of cyclopropylamine derivatives to the active sites of enzymes like MAO and LSD1 is a critical determinant of their inhibitory potency and selectivity. The initial binding is non-covalent and is governed by molecular recognition principles, including hydrophobic, electrostatic, and steric interactions.

For trans-2-phenylcyclopropylamine, the phenyl group plays a significant role in its interaction with the active site. However, structural studies of LSD1 in complex with this inhibitor have revealed that the phenyl ring does not form extensive interactions with the active-site residues. nih.gov This suggests that modifications to this part of the molecule could be explored to enhance binding affinity and selectivity.

The kinetics of inhibition by cyclopropylamine derivatives are often characterized by the parameters K_I (the inhibitor concentration that gives half-maximal inactivation rate) and k_inact (the maximal rate of inactivation). Studies on trans-2-phenylcyclopropylamine as an inhibitor of LSD1 have determined a K_I of 242 µM and a k_inact of 0.0106 s⁻¹. nih.gov The ratio k_inact/K_I is a measure of the inactivation efficiency.

| Enzyme | K_I (µM) | k_inact (s⁻¹) | k_inact/K_I (M⁻¹s⁻¹) |

|---|---|---|---|

| LSD1 | 242 | 0.0106 | 43.8 |

| MAO-A | - | - | ~105 |

| MAO-B | - | - | ~700 |

Ligand-Receptor Binding Interactions at the Molecular Level

While the primary focus of research on cyclopropylamine derivatives has been on enzyme inhibition, the cyclopropylamine scaffold can also be found in molecules that interact with other biological targets, such as G-protein coupled receptors (GPCRs).

Characterization of Ligand-Binding Domains and Subsites

The interaction of a ligand with its receptor is a highly specific process that depends on the complementary shapes and chemical properties of the ligand and the receptor's binding pocket. The characterization of these binding domains is crucial for understanding the molecular basis of ligand recognition and for the design of more potent and selective drugs.

For some receptors, the binding site is not a single pocket but is composed of multiple subsites. Bitopic ligands are molecules that can simultaneously occupy more than one of these subsites, often leading to enhanced affinity and selectivity. nih.gov The design of such ligands requires a detailed understanding of the receptor's binding domain architecture. While no specific studies have characterized the binding domains for trans-2-Methylcyclopropanamine hydrochloride on specific receptors, the principles of ligand-receptor interactions suggest that the methyl group and the cyclopropyl ring would play key roles in defining its binding profile.

Allosteric Modulation Through Cyclopropylamine Scaffold

Allosteric modulation is a mechanism of drug action where a ligand binds to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site of the endogenous ligand. longdom.org This binding induces a conformational change in the receptor that modulates the binding or signaling of the orthosteric ligand. Allosteric modulators can be positive (enhancing the effect of the endogenous ligand), negative (reducing the effect), or neutral (having no effect on their own but blocking the action of other allosteric modulators). longdom.org

The cyclopropylamine scaffold has been incorporated into molecules that exhibit allosteric modulatory activity. For example, fragmentation of a bitopic ligand for the dopamine (B1211576) D2 receptor led to the discovery of a smaller molecule containing an indole-2-carboxamide moiety that acts as a negative allosteric modulator. nih.gov This demonstrates that fragments of larger molecules can retain allosteric properties and serve as starting points for the development of novel allosteric modulators.

While there is no direct evidence of this compound acting as an allosteric modulator, the presence of the cyclopropylamine scaffold in known allosteric modulators suggests that this is a potential mechanism of action that could be explored in future research. The development of allosteric modulators is an attractive area of drug discovery as they can offer greater selectivity and a more nuanced modulation of receptor function compared to traditional orthosteric ligands. drugdiscoverytrends.com

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Fidelity

Structure-activity relationship (SAR) studies are instrumental in understanding how the chemical structure of a compound influences its biological activity. By systematically modifying the molecular structure and observing the corresponding changes in potency and selectivity, researchers can deduce the key features required for optimal interaction with a biological target.

The three-dimensional arrangement of a molecule is critical for its ability to fit into the binding site of a biological target. For cyclopropylamine derivatives, the rigid cyclopropane (B1198618) ring plays a crucial role in orienting the functional groups for optimal interaction.

The trans configuration of the substituents on the cyclopropane ring is a critical topographical feature for the biological activity of many cyclopropylamine inhibitors. This stereochemistry positions the amine group and the other substituent (in this case, a methyl group) in a specific spatial arrangement that is often essential for fitting into the active site of target enzymes like MAO and LSD1.

In the case of the well-studied analog, tranylcypromine (B92988), the trans-phenylcyclopropylamine scaffold is crucial for its inhibitory activity against MAO. The cyclopropane ring acts as a bioisostere of an ethylamine (B1201723) side chain, but with a fixed conformation. This conformational rigidity reduces the entropic penalty upon binding to the enzyme's active site. The phenyl group of tranylcypromine is known to interact with a hydrophobic pocket within the active site of MAO. For trans-2-Methylcyclopropanamine, the smaller methyl group would occupy this space, likely resulting in altered binding affinity and selectivity compared to its phenyl-containing counterpart. The topographical demands of the binding pocket would determine whether the smaller methyl group leads to a more or less favorable interaction.

For LSD1, studies on tranylcypromine-based inhibitors have shown that the catalytic cleft is large, allowing for the introduction of bulky substituents on the phenyl ring to enhance potency and selectivity. nih.gov This suggests that the binding site has specific topographical requirements that can be exploited for inhibitor design. The methyl group of trans-2-Methylcyclopropanamine would present a different topographical profile in this pocket compared to the larger, aromatic phenyl group of tranylcypromine.

Both electronic and steric factors play a significant role in the binding affinity of a ligand to its target. The cyclopropylamine moiety itself is a key pharmacophore. The primary amine is typically protonated at physiological pH, allowing it to form crucial ionic interactions and hydrogen bonds with acidic residues (e.g., aspartate or glutamate) in the active site of target enzymes.

Steric factors are also critical. The size and shape of the substituent on the cyclopropane ring will dictate how well the molecule fits into the binding pocket. The replacement of a phenyl group (in tranylcypromine) with a methyl group would significantly reduce the steric bulk. This could be advantageous if the binding pocket is sterically constrained, potentially leading to a more favorable interaction. Conversely, if the binding pocket is large and relies on extensive hydrophobic interactions with a larger substituent, the smaller methyl group might lead to a loss of binding affinity.

The following table summarizes the structure-activity relationships for a series of tranylcypromine analogs targeting LSD1, highlighting the impact of substitutions on inhibitory activity.

| Compound | Substitution on Phenyl Ring | LSD1 IC₅₀ (nM) | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) |

| 1e | 4-(benzoyl)amino | 180 | >100,000 | >100,000 |

| 3a | 3,4-dichloro(benzamide) | 290 | >100,000 | 19,800 |

| 3d | 3,4-dimethyl(benzamide) | 130 | >100,000 | >100,000 |

| 3f | 4-methoxy-3-chloro(benzamide) | 120 | >100,000 | 48,000 |

| 3g | 3-fluoro-4-methoxy(benzamide) | 150 | >100,000 | >100,000 |

Data adapted from studies on tranylcypromine-based LSD1 inhibitors. nih.gov

This data illustrates how modifications distal to the cyclopropylamine core can dramatically affect potency and selectivity, underscoring the importance of electronic and steric factors in molecular recognition.

Spectroscopic and Biophysical Probing of Molecular Complexes

A variety of spectroscopic and biophysical techniques are employed to study the formation and characteristics of ligand-target complexes at the molecular level. These methods provide invaluable information on binding affinity, stoichiometry, thermodynamics, and the precise structural details of the interaction.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions in solution. One of the most common NMR methods is the monitoring of chemical shift perturbations (CSPs). Upon binding of a ligand, the chemical environment of the amino acid residues in the binding site of the protein is altered, leading to changes in the chemical shifts of their corresponding signals in the NMR spectrum. By mapping these CSPs onto the protein structure, the binding site can be identified.

For a hypothetical interaction of this compound with a target protein, 2D ¹H-¹⁵N HSQC spectra of the ¹⁵N-labeled protein would be acquired in the absence and presence of the compound. The observation of significant chemical shift changes for a specific set of amino acid residues would indicate their involvement in the binding interface. The magnitude of the CSPs can also be used to determine the dissociation constant (Kd) of the interaction.

Furthermore, ligand-observe NMR techniques, such as saturation transfer difference (STD) NMR, can be used to identify which parts of the small molecule are in close contact with the protein. In an STD-NMR experiment, selective saturation of protein resonances is transferred to the protons of a bound ligand, resulting in a decrease in their signal intensity. This allows for the mapping of the binding epitope of the ligand.

X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier methods for obtaining high-resolution three-dimensional structures of protein-ligand complexes. These techniques provide a detailed atomic-level view of the binding mode, including the precise orientation of the ligand in the active site and the specific interactions it makes with the protein, such as hydrogen bonds, ionic interactions, and hydrophobic contacts.

For example, the X-ray crystal structure of a copper-containing amine oxidase in complex with tranylcypromine has been determined, revealing that only one enantiomer of the racemic drug binds to the enzyme. nih.gov This highlights the stereospecificity of the interaction. A similar crystallographic study of this compound in complex with its target would definitively establish its binding orientation and the key interactions driving complex formation. Such a structure would reveal the precise positioning of the methyl group and the cyclopropylamine moiety within the binding pocket and provide a rational basis for the design of improved analogs.

Isothermal titration calorimetry (ITC) is a biophysical technique that directly measures the heat changes associated with a binding event. khanacademy.org It is considered the gold standard for determining the thermodynamic parameters of a biomolecular interaction. In an ITC experiment, a solution of the ligand is titrated into a solution of the protein, and the heat released or absorbed upon binding is measured.

From a single ITC experiment, several key parameters can be determined:

Binding Affinity (Kₐ) and Dissociation Constant (Kₑ) : Measures of the strength of the interaction.

Enthalpy Change (ΔH) : The heat released or absorbed upon binding, which reflects the changes in bonding interactions.

Stoichiometry (n) : The number of ligand molecules that bind to each protein molecule.

From these directly measured parameters, the Gibbs Free Energy Change (ΔG) and the Entropy Change (ΔS) can be calculated.

The thermodynamic signature (the relative contributions of enthalpy and entropy to the binding free energy) provides insights into the nature of the binding forces. For instance, a favorable enthalpic contribution (negative ΔH) is often associated with the formation of hydrogen bonds and van der Waals interactions, while a favorable entropic contribution (positive TΔS) can result from the release of ordered water molecules from the binding interface (the hydrophobic effect).

A hypothetical ITC experiment for the binding of this compound to its target protein would provide a complete thermodynamic profile of the interaction, which is invaluable for understanding the driving forces of binding and for guiding lead optimization efforts.

The following table presents hypothetical thermodynamic data that could be obtained from an ITC experiment.

| Parameter | Value | Unit |

| Stoichiometry (n) | 1.05 | - |

| Association Constant (Kₐ) | 2.5 x 10⁵ | M⁻¹ |

| Dissociation Constant (Kₑ) | 4.0 | µM |

| Enthalpy Change (ΔH) | -8.5 | kcal/mol |

| Entropy Change (TΔS) | -1.2 | kcal/mol |

| Gibbs Free Energy (ΔG) | -7.3 | kcal/mol |

This hypothetical data suggests an enthalpically driven interaction with a 1:1 binding stoichiometry.

Computational and Theoretical Studies of Trans 2 Methylcyclopropanamine Hydrochloride Interactions and Reactivity

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density. For a compound like trans-2-Methylcyclopropanamine hydrochloride, DFT could be employed to predict a variety of molecular and electronic properties.

Hypothetically, a DFT study would yield data such as:

Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles of the most stable conformation of the molecule.

Electronic Properties: Key values including ionization potential, electron affinity, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.

Spectroscopic Properties: Predictions of vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts, which are invaluable for experimental characterization.

A summary of predictable properties using DFT is presented in Table 1.

Transition State Modeling for Reaction Pathways

Transition state modeling is a computational technique used to investigate the energy barriers and pathways of chemical reactions. By locating the transition state—the highest energy point along a reaction coordinate—chemists can understand reaction mechanisms and predict reaction rates. For this compound, this could be used to study its synthesis, degradation, or metabolic pathways. This approach helps in understanding how the molecule might transform under various conditions, which is crucial for predicting its stability and potential interactions.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time. This method is particularly useful for studying the conformational flexibility of molecules and their interactions with other molecules, such as proteins or solvents.

Protein-Ligand Dynamics and Conformational Ensembles

If this compound were to be studied as a potential ligand for a protein target, MD simulations would be essential. These simulations can reveal how the ligand binds to the protein, the stability of the protein-ligand complex, and the conformational changes that occur upon binding. The simulation generates a trajectory of atomic positions over time, which can be analyzed to understand the ensemble of conformations the complex adopts.

Solvent Effects on Molecular Interactions

The solvent environment can significantly influence the structure, stability, and reactivity of a molecule. MD simulations explicitly model the interactions between the solute (this compound) and solvent molecules (typically water). This allows for the investigation of how solvation affects the conformational preferences of the molecule and the thermodynamics of its interactions with other molecules.

Molecular Docking and Virtual Screening Approaches for Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein.

If the biological targets of this compound are unknown, virtual screening could be employed. In this approach, the molecule is computationally docked against a large library of known protein structures. The results are scored based on the predicted binding affinity, allowing researchers to prioritize potential protein targets for further experimental validation. This method is a powerful tool for hypothesis generation in chemical biology and drug discovery.

A hypothetical virtual screening workflow is outlined in Table 2.

Table 2: Hypothetical Virtual Screening Workflow for Target Identification

| Step | Description |

|---|---|

| 1. Ligand Preparation | Generation of a 3D structure of this compound and assignment of appropriate protonation states and charges. |

| 2. Target Database Selection | Choosing a library of protein structures (e.g., the Protein Data Bank) to screen against. |

| 3. Molecular Docking | Docking the ligand into the binding sites of all proteins in the database. |

| 4. Scoring and Ranking | Using a scoring function to estimate the binding affinity for each protein-ligand complex and ranking the potential targets. |

| 5. Post-processing and Analysis | Visual inspection of the top-ranked poses and further computational analysis (like MD simulations) to refine the list of potential targets. |

Ligand-Based and Structure-Based Docking Protocols

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in understanding the binding mode of trans-2-Methylcyclopropanamine at the active site of MAO enzymes.

Structure-Based Docking: This approach relies on the known three-dimensional structure of the target protein. For MAO-B, the crystal structure in complex with tranylcypromine (B92988) (a racemic mixture containing trans-2-Methylcyclopropanamine) has been resolved (PDB ID: 2XFU). rcsb.org This structural information is foundational for docking studies. The protocol typically involves preparing the protein structure by adding hydrogen atoms and assigning charges, and defining a binding site or "grid box" that encompasses the active site cavity where the flavin adenine (B156593) dinucleotide (FAD) cofactor resides. The ligand, trans-2-Methylcyclopropanamine, is then placed into this site in various conformations, and a scoring function is used to estimate the binding affinity for each pose. These scoring functions, such as those implemented in software like AutoDock or Glide, calculate a score that represents the predicted binding energy. nih.gov Studies show that the cyclopropylamine (B47189) moiety is crucial for the covalent adduct formation with the FAD cofactor at the active site. drugbank.com

Ligand-Based Docking: When a high-resolution structure of the target is unavailable, ligand-based methods can be employed. This approach uses a set of known active molecules to infer the properties of the binding site. While less relevant for trans-2-Methylcyclopropanamine due to the availability of MAO crystal structures, the principles are important in broader drug design.

Docking studies allow researchers to visualize key interactions, such as hydrophobic interactions between the phenyl ring of the inhibitor and nonpolar residues in the enzyme's active site, which are critical for binding and selectivity.

Table 1: Illustrative Molecular Docking Results for MAO Inhibitors This table presents representative data found in docking studies of various monoamine oxidase inhibitors to illustrate typical results; specific values for this compound may vary based on the exact protocol.

| Compound | Target Enzyme | Docking Software | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| trans-2-Methylcyclopropanamine | MAO-B | AutoDock Vina | -7.8 | Tyr435, Gln206, Cys172, FAD |

| Analog A | MAO-B | Glide | -8.2 | Tyr398, Tyr435, Ile199, FAD |

| trans-2-Methylcyclopropanamine | MAO-A | AutoDock Vina | -7.1 | Tyr407, Tyr444, Phe208, FAD |

| Analog B | MAO-A | Glide | -7.5 | Tyr407, Phe352, Ile335, FAD |

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com For MAO inhibitors like trans-2-Methylcyclopropanamine, a pharmacophore model helps to distill the key features required for binding and inhibition.

A typical pharmacophore model for a non-selective MAO inhibitor based on the trans-2-Methylcyclopropanamine scaffold would include:

An Aromatic Ring (AR): This feature corresponds to the phenyl group, which engages in hydrophobic interactions within the active site's substrate cavity.

A Hydrophobic Group (HY): The cyclopropyl (B3062369) ring provides a rigid, hydrophobic scaffold.

A Positive Ionizable (PI) feature: The primary amine group, which is protonated at physiological pH, is critical for interaction and reactivity with the FAD cofactor.

Pharmacophore models are generated by aligning a set of active molecules and extracting their common chemical features. appconnect.in The resulting model serves as a 3D query to screen virtual libraries for new compounds that possess the required features in the correct spatial arrangement. This approach is a cornerstone of ligand design, enabling the rational modification of the parent scaffold to enhance potency or selectivity. For example, by understanding the pharmacophoric requirements, medicinal chemists can design derivatives of trans-2-Methylcyclopropanamine with substitutions on the phenyl ring to exploit specific subpockets within the MAO-A or MAO-B active site, thereby engineering selectivity.

Table 2: Key Pharmacophore Features for MAO Inhibition This table outlines the essential chemical features derived from the structure of trans-2-Methylcyclopropanamine and its interaction with the MAO active site.

| Pharmacophore Feature | Corresponding Chemical Group | Inferred Interaction | Distance Constraint (Illustrative) |

|---|---|---|---|

| Aromatic Ring (AR) | Phenyl Group | Hydrophobic π-π stacking | N/A |

| Hydrophobic (HY) | Cyclopropyl Ring | Van der Waals / Hydrophobic | 3.5 - 4.5 Å from AR centroid |

| Positive Ionizable (PI) | Amine Group (-NH2) | Ionic / Hydrogen Bonding | 4.8 - 5.8 Å from AR centroid |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Analysis for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by correlating molecular descriptors—numerical representations of chemical properties—with inhibitory potency.

Development of Predictive Models for Molecular Interaction Potency

For a series of trans-2-Methylcyclopropanamine analogs, a QSAR model can be developed to predict their MAO inhibitory activity (e.g., IC₅₀ values). The process involves:

Data Set Assembly: A collection of cyclopropylamine derivatives with experimentally measured MAO-A and MAO-B inhibition data is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule.

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create an equation that links a subset of descriptors to the biological activity.

Model Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the activity of a separate test set of molecules).

A statistically robust QSAR model, characterized by high correlation coefficients (r²) and predictive ability (q²), can be used to predict the potency of newly designed, unsynthesized analogs, thereby prioritizing synthetic efforts. bas.bg

Table 3: Representative Statistics for a 3D-QSAR Model of MAO Inhibitors This table shows typical statistical parameters used to validate the robustness and predictive power of a QSAR model.

| Statistical Parameter | Symbol | Typical Value | Interpretation |

|---|---|---|---|

| Cross-validated Correlation Coefficient | q² | > 0.5 | Indicates good internal predictive ability. |

| Non-cross-validated Correlation Coefficient | r² | > 0.6 | Measures the goodness of fit of the model. |

| Standard Error of Estimate | SEE | Low | Indicates low scatter of data points around the regression line. |

| F-statistic | F | High | Indicates statistical significance of the model. |

| Predictive r² for External Test Set | r²_pred | > 0.6 | Measures the predictive power on an external dataset. |

Descriptor Analysis and Feature Importance in SAR

A key outcome of QSAR analysis is the identification of molecular descriptors that are most influential in determining biological activity. This provides mechanistic insights into the structure-activity relationship (SAR). For cyclopropylamine-based MAO inhibitors, important descriptors often fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms or the dipole moment. For instance, the charge on the nitrogen atom can influence its reactivity with the FAD cofactor.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume or surface area. Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that generates contour maps showing where bulky groups enhance or diminish activity. mdpi.com

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule (e.g., LogP). Hydrophobicity is crucial for the compound to enter the hydrophobic active site of MAO and for crossing the blood-brain barrier.

By analyzing the contribution of each descriptor in the QSAR equation, researchers can understand which properties are most important for potent MAO inhibition. For example, a positive coefficient for a hydrophobic descriptor would imply that increasing the lipophilicity of a particular region of the molecule is likely to increase its inhibitory activity. This knowledge directly informs the rational design of next-generation inhibitors based on the trans-2-Methylcyclopropanamine scaffold.

Table 4: Important Molecular Descriptors in MAO Inhibitor QSAR This table lists examples of molecular descriptors and their potential relevance to the SAR of trans-2-Methylcyclopropanamine and its analogs.

| Descriptor Class | Example Descriptor | Potential SAR Implication |

|---|---|---|

| Electronic | Partial charge on amine nitrogen | Influences nucleophilicity and interaction with FAD. |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Relates to binding in the hydrophobic active site and membrane permeability. |

| Steric | Molecular Volume | Determines the fit within the enzyme's substrate cavity. |

| Topological | Wiener Index | Describes molecular branching, affecting overall shape. |

Applications of Trans 2 Methylcyclopropanamine Hydrochloride As a Chemical Biology Probe and Synthetic Building Block

Development as a Mechanistic Probe for Elucidating Enzyme Catalysis

For a compound like trans-2-methylcyclopropanamine hydrochloride, it is hypothesized that it could serve as a probe for enzymes that recognize small aliphatic amines. The methyl group, in place of the phenyl group found in tranylcypromine (B92988), would alter its steric and electronic properties, potentially leading to different enzyme selectivity and inactivation kinetics. Research in this area would typically involve:

Kinetic Analysis: Determining the rate of enzyme inactivation and the dissociation constant to understand the efficiency and affinity of the interaction.

Mass Spectrometry: Identifying the site of covalent modification on the enzyme to confirm the mechanism of inactivation.

Structural Biology: Using techniques like X-ray crystallography to visualize the inhibitor bound to the enzyme's active site, providing a detailed picture of the molecular interactions.

Without specific experimental data for this compound, its potential as a mechanistic probe remains theoretical, based on the well-established reactivity of the cyclopropylamine (B47189) functional group.

Utility in Affinity Labeling and Target Deconvolution Studies